molecular formula C12H14BrF2NO B1486991 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine CAS No. 1509933-91-8

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

Cat. No.: B1486991
CAS No.: 1509933-91-8
M. Wt: 306.15 g/mol
InChI Key: MSBVKAWHPKBXTG-UHFFFAOYSA-N
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Description

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine is a useful research compound. Its molecular formula is C12H14BrF2NO and its molecular weight is 306.15 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine (CAS No. 1509933-91-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a difluorocyclohexyl ether group, which contribute to its unique properties. Its chemical structure can be represented as follows:

C13H12BrF2N Molecular Weight 303 14 g mol \text{C}_{13}\text{H}_{12}\text{BrF}_2\text{N}\quad \text{ Molecular Weight 303 14 g mol }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Anticancer Potential

Preliminary research has indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, in studies involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in:

  • Inhibition of cell proliferation by approximately 50% at concentrations of 20 µM.
  • Induction of apoptosis , as evidenced by increased levels of caspase-3 activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
  • Receptor Interaction : It might interact with cellular receptors that modulate immune responses or cell survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of phenylamine compounds exhibit enhanced antimicrobial properties when modified with halogen groups like bromine and fluorine .
  • Inflammation Model : In an experimental model of inflammation, researchers found that treatment with the compound significantly reduced edema formation compared to control groups .
  • Cancer Cell Line Study : A recent investigation into the effects on MCF-7 cells indicated that the compound could serve as a lead structure for developing new anticancer therapeutics .

Properties

IUPAC Name

3-bromo-4-(4,4-difluorocyclohexyl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO/c13-10-7-8(16)1-2-11(10)17-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBVKAWHPKBXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.